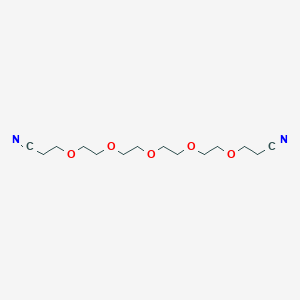
Bis-Cyano-PEG5
Übersicht
Beschreibung
Bis-Cyano-PEG5, also known as 4,7,10,13,16-pentaoxanonadecanedinitrile, is a compound that belongs to the family of polyethylene glycol derivatives. It is characterized by the presence of two cyano groups at either end of a polyethylene glycol chain consisting of five ethylene glycol units. This compound is known for its high solubility in water and its ability to form stable conjugates with various biomolecules, making it a valuable tool in chemical and biological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis-Cyano-PEG5 typically involves the reaction of polyethylene glycol with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base such as sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process begins with the preparation of the polyethylene glycol precursor, which is then reacted with cyanogen bromide in the presence of a base. The reaction mixture is continuously monitored and controlled to maintain optimal conditions, and the product is isolated and purified using advanced separation techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-Cyano-PEG5 undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can be substituted with other functional groups such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The polyethylene glycol chain can undergo oxidation to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Amino-PEG5 derivatives, thiol-PEG5 derivatives.
Reduction Reactions: Amino-PEG5.
Oxidation Reactions: Aldehyde-PEG5, carboxylic acid-PEG5.
Wissenschaftliche Forschungsanwendungen
Bis-Cyano-PEG5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various polyethylene glycol derivatives and as a linker for the conjugation of biomolecules.
Biology: It is used in the modification of proteins and peptides to improve their solubility and stability. It is also used in the preparation of bioconjugates for targeted drug delivery.
Medicine: It is used in the development of polyethylene glycolylated drugs, which have improved pharmacokinetic properties and reduced immunogenicity.
Wirkmechanismus
The mechanism of action of Bis-Cyano-PEG5 involves its ability to form stable conjugates with various biomolecules through the cyano groups. The cyano groups can react with nucleophiles such as amines or thiols to form covalent bonds, leading to the formation of stable conjugates. These conjugates can then interact with specific molecular targets and pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Bis-Succinimide Ester-Activated PEG5: This compound is similar to Bis-Cyano-PEG5 but contains succinimide ester groups instead of cyano groups.
Bis-Maleimide-PEG5: This compound contains maleimide groups and is used for the conjugation of thiol-containing biomolecules.
Bis-Azide-PEG5: This compound contains azide groups and is used in click chemistry for the conjugation of alkyne-containing biomolecules.
Uniqueness of this compound: this compound is unique due to its cyano groups, which provide a versatile platform for the conjugation of various biomolecules. The cyano groups can undergo a wide range of chemical reactions, making this compound a valuable tool in chemical and biological research .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-2,5-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKLWARHCXXPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


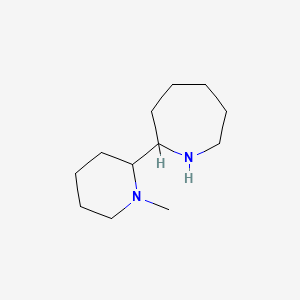
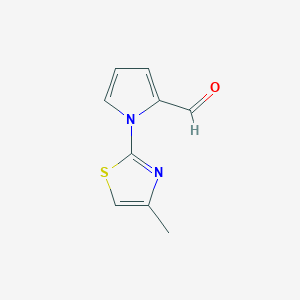
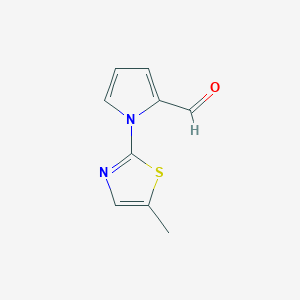
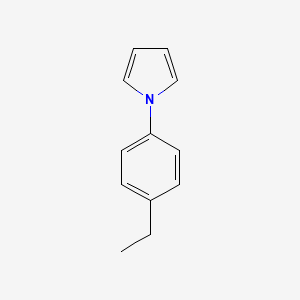
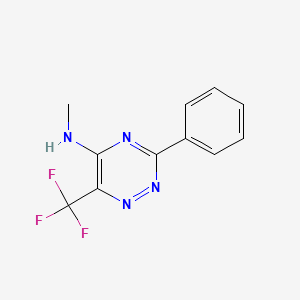
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)
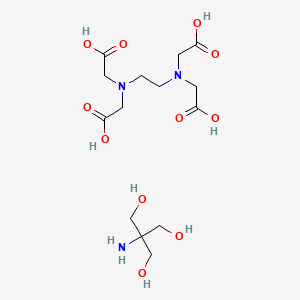


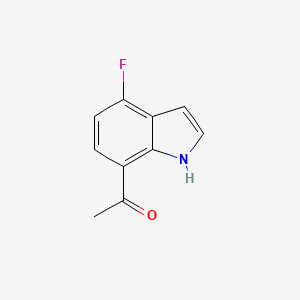
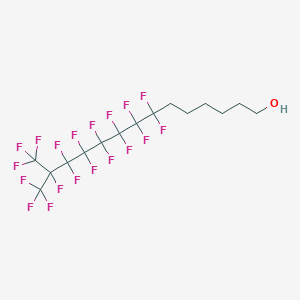


![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)
